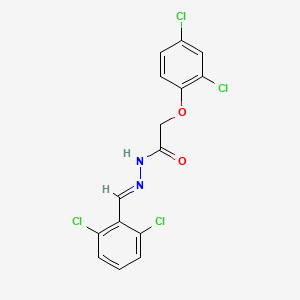

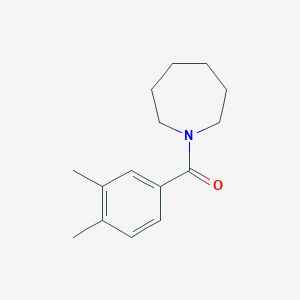

4-(2-chlorophenyl)-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex quinolinediones and related compounds typically involves multi-step chemical processes. For example, compounds with similar structures have been synthesized through reactions involving chloroacetyl chloride, leading to N-chloroacetyl derivatives and subsequent cyclization in boiling acetic anhydride, demonstrating the intricate steps necessary to construct such molecules (Atalla, Bakhite, & Radwan, 1995).

Molecular Structure Analysis

Studies on similar compounds reveal that the molecular structure often features significant electron delocalization within its fused ring systems, indicative of potential aromatic character and stability. For instance, crystallographic analysis of closely related molecules has shown π-π stacking interactions and hydrogen-bonded networks, contributing to the overall stability of these compounds (Castillo, Abonía, Cobo, & Glidewell, 2013).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves nucleophilic substitution reactions, where the chloro group can be replaced with various nucleophiles, leading to a wide range of derivatives. This versatility is exemplified in the synthesis of fused quinolines, where the chloro group has been substituted with various groups, including I, OH, SR, and CO2H, among others, showcasing the compound's reactive flexibility (Meth-Cohn, Narine, Tarnowski, Hayes, Keyzad, Rhouati, & Robinson, 1981).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are closely tied to their molecular architecture. For example, X-ray crystallography has revealed that slight modifications in the substituents can lead to significant changes in crystal packing, demonstrating the importance of molecular structure in determining physical properties (Wang, Shi, Tu, & Yao, 2004).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are influenced by the electronic distribution within the molecule. DFT and TD-DFT calculations on similar compounds provide insights into their electronic structure, spectroscopic characteristics, and potential as NLO materials, indicating the complex interplay between structure and reactivity (Wazzan, Al-Qurashi, & Faidallah, 2016).

Scientific Research Applications

Organic Chemistry and Heterocyclic Compounds

Quinoxaline derivatives, including structures similar to 4-(2-chlorophenyl)-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, are significant in organic chemistry for their diverse applications. They serve as fundamental scaffolds in the synthesis of dyes, pharmaceuticals, and antibiotics. The heterocyclic compound's structure allows for versatile chemical reactions, making it a crucial component in developing novel organic compounds with potential therapeutic properties (Pareek & Kishor, 2015).

Medicinal Chemistry and Pharmacology

In medicinal chemistry, quinoline derivatives, closely related to the specified compound, are explored for their anticorrosive properties and potential pharmaceutical applications. Their ability to form stable chelating complexes with metallic surfaces has led to investigations into their use as anticorrosive materials. Moreover, the electron-rich structure of quinoline derivatives makes them attractive for studying their biological activities, including antitumoral properties, highlighting their importance in drug discovery and development (Verma, Quraishi, & Ebenso, 2020).

Environmental Science

The environmental impact of chlorophenols and similar compounds is a significant area of research. Studies focus on the fate of these compounds in the environment, including their potential sources, persistence, and effects on ecosystems. Research in this area aims to understand the environmental behavior of chlorophenols to mitigate their adverse effects on aquatic life and the broader ecosystem (Huntley et al., 1994).

Optoelectronic Materials

Quinazoline and pyrimidine derivatives, which share structural similarities with the specified compound, are utilized in the development of optoelectronic materials. These compounds are incorporated into π-extended conjugated systems for creating novel materials with applications in organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices. The incorporation of such heterocyclic compounds into materials science underscores their versatility and potential for innovation in technology (Lipunova et al., 2018).

properties

IUPAC Name |

4-(2-chlorophenyl)-7-thiophen-2-yl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO2S/c20-14-5-2-1-4-12(14)13-10-18(23)21-15-8-11(9-16(22)19(13)15)17-6-3-7-24-17/h1-7,11,13H,8-10H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZMSZDGUGXJIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C2=C1NC(=O)CC2C3=CC=CC=C3Cl)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5598254.png)

![(4-morpholinylmethyl)[(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid](/img/structure/B5598259.png)

![(3R*,4R*)-3-methyl-1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5598267.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[3-(2-methoxyphenyl)propanoyl]piperidine](/img/structure/B5598279.png)

![9-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5598295.png)

![1-acetyl-3-({4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1-piperidinyl}carbonyl)piperidine](/img/structure/B5598300.png)

![7-isopropyl-N-[(5-methyl-2-pyrazinyl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5598303.png)

![2-(4-chlorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5598309.png)

![3-ethyl-8-[(3-fluoro-6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5598310.png)

![benzyl {[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}carbamate hydrochloride](/img/structure/B5598328.png)